molecular formula C25H31NO5 B12304677 4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid

4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid

Cat. No.: B12304677
M. Wt: 425.5 g/mol
InChI Key: KEXUXKNARJSTMZ-UHFFFAOYSA-N
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Description

2S,4R-Sacubitril is a stereoisomer of sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. Sacubitril is a prodrug that is converted into its active form, sacubitrilat, which inhibits the enzyme neprilysin. This inhibition leads to increased levels of natriuretic peptides, which help to reduce blood pressure and alleviate symptoms of heart failure .

Preparation Methods

The synthesis of 2S,4R-Sacubitril involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Hydrolysis: The starting material is hydrolyzed in the presence of a base and a solvent to form an intermediate compound.

    Reduction: The intermediate is then reduced to form another intermediate.

    Conversion: This intermediate is further converted into the final product, 2S,4R-Sacubitril.

Industrial production methods often involve optimizing these steps to increase yield and purity. The process may also include crystallization to obtain a solid form of the compound .

Chemical Reactions Analysis

2S,4R-Sacubitril undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

2S,4R-Sacubitril is a prodrug that is converted into its active form, sacubitrilat, by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. These peptides promote vasodilation, natriuresis, and diuresis, leading to reduced blood pressure and alleviation of heart failure symptoms .

Properties

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

KEXUXKNARJSTMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O

Origin of Product

United States

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